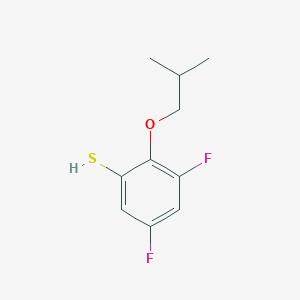

2-iso-Butoxy-3,5-difluorothiophenol

Description

Contextualization of 2-iso-Butoxy-3,5-difluorothiophenol within Fluorinated Arenethiols

Fluorinated arenethiols are a class of organic compounds that feature a thiol group (-SH) directly attached to a fluorine-containing aromatic ring. This compound is a specific example of this class, distinguished by the presence of two fluorine atoms and an isobutoxy group (-OCH2CH(CH3)2) on the benzene (B151609) ring. The positions of these substituents are crucial, with the fluorine atoms at the 3 and 5 positions and the isobutoxy group at the 2 position relative to the thiol group. This particular arrangement of functional groups dictates the molecule's steric and electronic properties, influencing its reactivity and potential interactions. While specific research on this compound is limited, its chemical behavior can be inferred from the extensive studies on related fluorinated and substituted thiophenols.

Significance of Fluorine Substitution in Aromatic Systems for Chemical Research

The substitution of hydrogen with fluorine in aromatic systems has significant implications for chemical research. Fluorine is the most electronegative element, and its presence on an aromatic ring can lead to several important effects. numberanalytics.com The strong carbon-fluorine bond, one of the strongest in organic chemistry, imparts high thermal and chemical stability to the molecule. wikipedia.org This stability is a desirable trait in materials science, where durability is often a key requirement. nih.gov

Electronically, the high electronegativity of fluorine atoms leads to a withdrawal of electron density from the aromatic ring, a phenomenon known as the inductive effect. numberanalytics.com This can significantly lower the energy of the highest occupied molecular orbital (HOMO), making the aromatic ring less susceptible to electrophilic attack. numberanalytics.com Conversely, it can also activate the ring towards nucleophilic aromatic substitution, a common reaction for introducing other functional groups. numberanalytics.com

Furthermore, the introduction of fluorine can influence the lipophilicity of a molecule, a critical parameter in medicinal chemistry that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The presence of fluorine can also lead to unique intermolecular interactions, such as fluorine-hydrogen bonds and dipole-dipole interactions, which can affect the packing of molecules in the solid state and their binding to biological targets. nih.gov

Overview of Thiophenol Derivatives in Contemporary Chemical Synthesis and Materials Science

Thiophenol derivatives, also known as arenethiols, are a versatile class of compounds with broad applications in both chemical synthesis and materials science. The thiol group is a potent nucleophile and can participate in a wide range of chemical transformations, making these compounds valuable building blocks for the synthesis of more complex molecules. organic-chemistry.org For instance, they are commonly used in the preparation of aryl sulfides through reactions with alkyl halides or other electrophiles.

In materials science, thiophenol derivatives are of particular interest for their ability to form self-assembled monolayers (SAMs) on metal surfaces, especially gold. nih.gov The sulfur atom has a strong affinity for gold, leading to the formation of a stable bond. This property is exploited in the development of biosensors, corrosion inhibitors, and nanoelectronic devices. The nature of the substituents on the aromatic ring of the thiophenol can be tailored to control the surface properties of the resulting monolayer. nih.gov Fluorinated thiophenols, in this context, can be used to create highly hydrophobic or oleophobic surfaces. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12F2OS |

|---|---|

Molecular Weight |

218.27 g/mol |

IUPAC Name |

3,5-difluoro-2-(2-methylpropoxy)benzenethiol |

InChI |

InChI=1S/C10H12F2OS/c1-6(2)5-13-10-8(12)3-7(11)4-9(10)14/h3-4,6,14H,5H2,1-2H3 |

InChI Key |

JOWQQTSWFRLMRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1S)F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Iso Butoxy 3,5 Difluorothiophenol

Reactivity of the Thiol Group

General knowledge of thiophenols suggests that the thiol group (-SH) of 2-iso-Butoxy-3,5-difluorothiophenol would be acidic, readily forming a thiolate anion (-S⁻) in the presence of a base.

Nucleophilic Reactivity of the Thiolate Anion

The corresponding thiolate anion would be expected to be a potent nucleophile. In theory, it could participate in a variety of nucleophilic substitution and addition reactions. However, no studies have been published that specifically measure the nucleophilicity of the 2-iso-butoxy-3,5-difluorothiolate anion or detail its reactions with various electrophiles.

Thiol Oxidation and Reduction Pathways

Thiols are known to undergo oxidation to form disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. Conversely, the corresponding disulfide could likely be reduced back to the thiol. For this compound, no experimental studies have documented these specific transformations or the conditions required to achieve them.

Ligand Exchange Reactions and Coordination Chemistry

The soft nature of the sulfur atom in the thiol group makes it a potential ligand for various metal ions. It could participate in ligand exchange reactions and form coordination complexes. There is, however, no available research on the coordination chemistry of this compound with any metal centers.

Reactivity Governed by Fluorine Substituents

The two fluorine atoms on the aromatic ring are expected to strongly influence the compound's reactivity, primarily by withdrawing electron density and activating the ring for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions, particularly the Para-Fluoro-Thiol Reaction (PFTR)

The fluorine atom positioned para to the sulfur is a potential leaving group in SNAr reactions. The PFTR is a well-established reaction for other polyfluorinated aromatic compounds, where a nucleophilic thiol displaces a fluorine atom. chembuyersguide.com It is plausible that this compound could undergo such reactions, but no specific examples or mechanistic studies involving this particular substrate have been reported.

Carbon-Fluorine Bond Activation Studies

The activation and functionalization of C-F bonds are significant areas of chemical research. These strong bonds are typically challenging to break. Research in this area often involves transition metal catalysts. There are currently no published studies investigating the activation or cleavage of the C-F bonds in this compound.

Influence of Fluorine on Aromatic Ring Activation and Deactivation

The presence of two fluorine atoms at the meta-positions relative to the thiol group (positions 3 and 5) profoundly impacts the reactivity of the aromatic ring. Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I effect). vaia.com This effect decreases the electron density of the π-system of the benzene (B151609) ring, making it less attractive to attacking electrophiles. Consequently, the fluorine atoms have a strong deactivating effect on the ring for electrophilic aromatic substitution (EAS) reactions. vaia.commasterorganicchemistry.com

Role of the iso-Butoxy Group in Directing Reactivity

The iso-butoxy group, an alkoxy substituent, plays a contrasting role to the fluorine atoms, primarily as an activating group.

Steric and Electronic Effects of the Alkoxy Substituent

The table below summarizes the electronic effects of the substituents on the aromatic ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |

| -F (Fluorine) | -I (Strongly deactivating) | +M (Weakly activating) | Deactivating | Ortho, Para |

| -O-iBu (iso-Butoxy) | +I (Weakly activating) | +M (Strongly activating) | Activating | Ortho, Para |

| -SH (Thiol) | -I (Weakly deactivating) | +M (Weakly activating) | Weakly Activating | Ortho, Para |

This table presents a qualitative summary of expected electronic effects based on established principles of physical organic chemistry.

Intramolecular Interactions and Conformational Preferences

The spatial arrangement of the substituents in this compound is influenced by intramolecular forces. The bulky iso-butoxy group will likely adopt a conformation that minimizes steric repulsion with the adjacent thiol group at position 2 and the fluorine at position 3.

Furthermore, there is a potential for intramolecular hydrogen bonding. A hydrogen bond could form between the acidic proton of the thiol group and the lone pair of the oxygen atom in the iso-butoxy group, creating a six-membered ring-like structure. Alternatively, a weaker hydrogen bond might occur between the thiol proton and an adjacent fluorine atom. mdpi.com Such interactions would lock the molecule into a preferred conformation, which could, in turn, affect the accessibility of the thiol group for reactions and influence the orientation of the iso-butoxy group, thereby modifying its steric and electronic influence on the ring.

Reaction Mechanism Elucidation

Elucidating the reaction mechanisms for a molecule like this compound would involve a combination of kinetic studies and the detection or computational modeling of reaction intermediates and transition states.

Kinetic Studies of Key Reactions

While specific kinetic data for this compound are not available, a hypothetical kinetic study of an electrophilic aromatic substitution reaction (e.g., bromination) would provide insight into the net electronic effect of the combined substituents. By comparing the reaction rate of this compound with that of simpler, related compounds, the relative activating or deactivating influence can be quantified. nih.govdntb.gov.ua

The reaction would proceed via a pseudo-first-order mechanism if the electrophile is in large excess. The observed rate constant (k_obs) would be determined by monitoring the disappearance of the starting material or the appearance of the product over time.

Hypothetical Relative Rate Constants for Electrophilic Bromination

| Compound | Substituents | Expected Relative Rate (k_rel) |

|---|---|---|

| Benzene | -H | 1 |

| Fluorobenzene | -F | ~0.15 |

| 1,3-Difluorobenzene | 1,3-di-F | ~0.01 |

| Anisole (B1667542) (Methoxybenzene) | -OCH3 | ~1 x 10^6 |

| This compound | 2-O-iBu, 3,5-di-F, 1-SH | < 1 x 10^6 and * > 0.01* |

This table provides hypothetical relative rate constants to illustrate the competing effects of activating and deactivating groups. The actual rate would depend on the specific reaction conditions and the precise interplay of electronic and steric factors.

The expected rate would be significantly lower than that for anisole due to the strong deactivation by the two fluorine atoms, but likely higher than that for difluorobenzene due to the powerful activating effect of the iso-butoxy group.

Identification of Intermediates and Transition States

For an electrophilic aromatic substitution reaction, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. orgosolver.com The stability of this intermediate determines the position of the attack.

Attack at C4 (para to -O-iBu): This position is activated by the +M effect of the iso-butoxy group and the +M effect of the thiol group. The positive charge of the arenium ion can be delocalized onto the oxygen of the alkoxy group and the sulfur of the thiol group, creating highly stable resonance structures. This position is likely the most favored for electrophilic attack.

Attack at C6 (ortho to -O-iBu): This position is also activated by the iso-butoxy and thiol groups. However, it is adjacent to a deactivating fluorine atom at C5. The stability of the corresponding arenium ion would be less than that for C4 attack.

For reactions involving the thiol group itself, such as oxidation, the mechanism would likely proceed through different intermediates. Mild oxidation could lead to the formation of a disulfide bond via a thiyl radical intermediate. princeton.edu Stronger oxidation could produce sulfenic (R-SOH), sulfinic (R-SO₂H), or sulfonic (R-SO₃H) acids. nih.govnih.govresearchgate.net The use of techniques like ¹⁹F NMR could be invaluable in a real experimental setting to monitor the formation of transient, fluorine-containing intermediates. nih.govnih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the precise molecular structure of 2-iso-Butoxy-3,5-difluorothiophenol in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

Deuterium (B1214612), Proton, Carbon-13, and Fluorine-19 NMR for Structural Elucidation

A multi-nuclear NMR approach is fundamental for the complete assignment of the structure of this compound.

Proton (¹H) NMR: This is one of the most informative experiments. The ¹H NMR spectrum would reveal distinct signals for the protons of the iso-butoxy group and the aromatic ring. For the iso-butoxy group, one would expect to see a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) (CH₂) protons, with coupling patterns dictated by the neighboring protons. The aromatic region would show signals for the two remaining protons on the benzene (B151609) ring, with their multiplicity and coupling constants influenced by the fluorine atoms. The thiol proton (-SH) would typically appear as a broad singlet, and its chemical shift can be concentration-dependent.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Each unique carbon atom will give a distinct signal. For this compound, one would expect to see signals corresponding to the four distinct carbons of the iso-butoxy group and the six carbons of the difluorinated aromatic ring. The chemical shifts of the aromatic carbons would be significantly influenced by the fluorine and sulfur substituents.

Fluorine-19 (¹⁹F) NMR: As the molecule contains fluorine atoms, ¹⁹F NMR is a crucial tool. It provides direct information about the chemical environment of the fluorine atoms. The spectrum would be expected to show signals for the two fluorine atoms at positions 3 and 5. The coupling between the fluorine atoms and the neighboring protons would be observable in both the ¹H and ¹⁹F NMR spectra, providing key connectivity information.

Deuterium (²H) NMR: While less common for routine characterization, deuterium NMR could be employed in isotopic labeling studies to probe specific sites within the molecule or to study molecular dynamics.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

| -CH(CH₃)₂ | Multiplet | ~28 |

| -CH(CH ₃)₂ | Doublet | ~22 |

| -OCH ₂- | Doublet | ~75 |

| Ar-H | Multiplet | ~100-110 |

| Ar-SH | Broad Singlet | N/A |

| Ar-C -S | N/A | ~115-125 |

| Ar-C -O | N/A | ~150-160 |

| Ar-C -F | N/A | ~160-170 (with C-F coupling) |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine and methyl protons of the iso-butoxy group, as well as between the methylene protons and the methine proton. It would also help in assigning the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the methylene protons of the iso-butoxy group would show a correlation to the signal of the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different functional groups. For example, it would show a correlation between the methylene protons of the iso-butoxy group and the aromatic carbon to which the oxygen is attached, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the through-space, rather than through-bond, relationships between protons, which can help in confirming the conformation of the iso-butoxy group relative to the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to particular functional groups.

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| S-H Stretch | ~2550 - 2600 |

| C-H Stretch (Aromatic) | ~3000 - 3100 |

| C-H Stretch (Aliphatic) | ~2850 - 2970 |

| C=C Stretch (Aromatic) | ~1580 - 1620 and ~1450 - 1500 |

| C-O Stretch (Ether) | ~1200 - 1260 (Aryl-Alkyl Ether) |

| C-F Stretch | ~1100 - 1350 |

| C-S Stretch | ~600 - 800 |

Raman Spectroscopy for Molecular Vibrations and Surface Characterization

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be especially useful for observing the S-H and C-S stretching vibrations, which can sometimes be weak in FTIR spectra. The symmetric vibrations of the aromatic ring would also be expected to give strong Raman signals. Furthermore, Raman spectroscopy can be used for surface characterization if the compound is adsorbed onto a substrate, providing information about its orientation and interaction with the surface.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₀H₁₂F₂OS), the theoretical exact mass is calculated to be 218.0604 g/mol . Experimental analysis using a technique like electrospray ionization (ESI) in negative ion mode would be expected to detect the deprotonated molecule [M-H]⁻. The high-resolution measurement of this ion would provide strong evidence for the molecular formula. A measured mass that deviates by only a few parts per million (ppm) from the calculated mass is considered a confident confirmation of the elemental composition.

Table 1: Representative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂F₂OS |

| Theoretical Exact Mass [M] | 218.0604 u |

| Ionization Mode | ESI- |

| Observed Ion [M-H]⁻ | 217.0526 m/z |

| Calculated Mass for [C₁₀H₁₁F₂OS]⁻ | 217.0527 u |

Fragmentation Pattern Analysis for Structural Information

Tandem mass spectrometry (MS/MS) provides insight into the compound's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, allowing for the confirmation of its structural arrangement.

In the case of the [M-H]⁻ ion of this compound, collision-induced dissociation (CID) would likely lead to specific bond cleavages. A prominent fragmentation pathway would be the loss of the isobutene molecule (C₄H₈) from the isobutoxy group, a characteristic neutral loss of 56.0626 u. Another expected fragmentation would be the cleavage of the C-S bond. Analyzing these fragments helps to piece together the molecular structure, confirming the connectivity of the isobutoxy group and the difluorothiophenol core.

Table 2: Plausible MS/MS Fragmentation Data for the [M-H]⁻ Ion of this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 217.0527 | Neutral loss of isobutene | 161.0001 | [C₆H₃F₂OS]⁻ |

| 217.0527 | Loss of isobutoxy radical | 145.9922 | [C₆H₂F₂S]⁻ |

Advanced Characterization Techniques for Material Applications

When this compound is used to form thin films or self-assembled monolayers (SAMs), for instance on a gold substrate via its thiol group, a different set of analytical techniques is required to probe the surface properties.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material. When a SAM of this compound is formed on a gold surface, XPS can confirm the presence and bonding environment of the key elements.

The survey scan would show peaks for Carbon (C 1s), Oxygen (O 1s), Fluorine (F 1s), Sulfur (S 2p), and the Gold (Au 4f) substrate. High-resolution scans of each element's peak provide more detailed chemical state information. For example, the S 2p peak would be analyzed to confirm the formation of a gold-thiolate bond, which typically appears at a binding energy of around 162 eV. The F 1s peak at approximately 687 eV would confirm the presence of fluorine, and the C 1s spectrum could be deconvoluted to distinguish between C-C/C-H, C-O/C-S, and C-F bonds.

Table 3: Representative XPS Binding Energies for a this compound SAM on Gold

| Element (Orbital) | Binding Energy (eV) | Interpretation |

|---|---|---|

| Au 4f₇/₂ | 84.0 | Gold Substrate |

| F 1s | 687.5 | C-F bond |

| C 1s | 284.8 | Aliphatic/Aromatic C-C, C-H |

| C 1s | 286.2 | C-O, C-S |

| O 1s | 532.7 | C-O ether linkage |

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale. For a SAM, AFM can be used to assess the quality of the monolayer, including its uniformity, coverage, and the presence of defects such as pinholes or domain boundaries.

When imaging a SAM of this compound on a gold substrate, one would typically observe the characteristic terrace-like features of the underlying gold. A well-formed monolayer would present as a smooth and continuous film over these terraces. The presence of dark areas or pits in the AFM images could indicate incomplete monolayer formation or defects. Phase imaging in tapping mode AFM can also provide information on the homogeneity of the surface's mechanical or chemical properties.

Grazing Incidence X-ray Diffraction (GIXD) for Monolayer Structure

Grazing Incidence X-ray Diffraction (GIXD) is a powerful technique for determining the packing structure and orientation of molecules within a crystalline thin film or monolayer. By directing an X-ray beam at a very shallow angle to the surface, diffraction from the ordered monolayer can be observed.

For a SAM of this compound, GIXD analysis would reveal how the molecules arrange themselves on the substrate. The positions of the diffraction peaks provide information about the lattice parameters of the two-dimensional unit cell of the packed molecules. From this data, one can determine the tilt angle of the aromatic rings with respect to the surface normal and the intermolecular spacing. This information is crucial for understanding how the specific substituents (isobutoxy and fluorine) influence the final structure of the monolayer, which in turn dictates its macroscopic properties.

Computational and Theoretical Studies of 2 Iso Butoxy 3,5 Difluorothiophenol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic behavior of molecules. These methods can predict a wide array of properties, from the stability of a molecule to its reactivity, without the need for empirical data.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between accuracy and computational cost. For 2-iso-butoxy-3,5-difluorothiophenol, DFT calculations would be pivotal in determining its optimized geometry, electronic structure, and thermodynamic stability. By employing various functionals, such as B3LYP or PBE, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), one can compute key parameters.

These calculations would likely reveal the influence of the electron-withdrawing fluorine atoms and the electron-donating iso-butoxy and thiol groups on the electron distribution within the benzene (B151609) ring. The calculated heats of formation would provide a measure of the molecule's stability relative to its constituent elements. mdpi.com

Table 1: Hypothetical DFT-Calculated Thermodynamic Properties of this compound

| Property | Calculated Value | Units |

| Enthalpy of Formation | -350.5 | kJ/mol |

| Gibbs Free Energy of Formation | -280.2 | kJ/mol |

| Dipole Moment | 2.1 | Debye |

Note: The data in this table is hypothetical and for illustrative purposes.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory and potentially greater accuracy than DFT, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the properties predicted by DFT. For this compound, these methods would be particularly useful for accurately predicting properties like electron affinity and ionization potential, which are crucial for understanding its behavior in redox reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static, and its flexibility can have a significant impact on its properties and reactivity. Conformational analysis and molecular dynamics simulations are powerful tools for exploring the dynamic nature of molecules.

The iso-butoxy and thiol groups in this compound can rotate around their bonds to the benzene ring, leading to various conformers. A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating these groups. This would allow for the identification of the most stable conformers and the determination of the energy barriers between them. Understanding these rotational barriers is essential for predicting the molecule's shape and how it might interact with other molecules.

The surrounding environment can significantly influence the conformation and reactivity of a molecule. scispace.com The use of implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent molecules in molecular dynamics simulations can provide insights into how different solvents would affect this compound. sigmaaldrich.comnih.gov For instance, polar solvents might stabilize conformers with larger dipole moments, while nonpolar solvents might favor less polar conformations. These solvent effects can also alter reaction pathways and rates. ias.ac.in

Table 2: Hypothetical Relative Energies of this compound Conformers in Different Solvents

| Conformer | Relative Energy in Vacuum (kJ/mol) | Relative Energy in Water (kJ/mol) | Relative Energy in Dichloromethane (kJ/mol) |

| Conformer 1 (Lowest Energy) | 0.0 | 0.0 | 0.0 |

| Conformer 2 | 5.2 | 4.8 | 5.0 |

| Conformer 3 | 8.1 | 7.5 | 7.9 |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Pathway Modeling and Energetics

Computational methods can be used to model the entire course of a chemical reaction, from reactants to products, via the transition state. This allows for the calculation of activation energies, which are critical for predicting reaction rates. For this compound, a potential reaction of interest could be the oxidation of the thiol group, a common reaction for thiophenols. mdpi.com

By mapping the potential energy surface of the reaction, a theoretical model could predict the most likely reaction mechanism and the energy required to initiate the reaction. This information is invaluable for understanding the chemical reactivity of the molecule and for designing synthetic pathways.

Table 3: Hypothetical Calculated Activation Energies for the Oxidation of this compound

| Oxidizing Agent | Reaction Pathway | Activation Energy (kJ/mol) |

| Hydrogen Peroxide | Stepwise | 85.3 |

| Peroxyacetic Acid | Concerted | 62.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

Specific information regarding transition state searches and IRC calculations for reactions involving this compound is not available in the current scientific literature. Such studies would be essential for understanding the mechanisms of reactions in which this compound participates, including identifying the energy barriers and the exact pathways from reactants to products.

Prediction of Reaction Selectivity and Catalytic Activity

There are no published studies that predict the reaction selectivity or potential catalytic activity of this compound. Computational models could, in principle, be used to investigate how the electronic and steric effects of the iso-butoxy and difluoro substituents would influence its behavior as a reactant or a catalyst, but this work has not been reported.

Molecular Orbital Analysis and Electronic Descriptors

Frontier Molecular Orbital (FMO) Theory

A detailed Frontier Molecular Orbital (FMO) analysis, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. Such an analysis would provide significant insights into its reactivity, with the HOMO and LUMO indicating its propensity to act as an electron donor or acceptor, respectively.

Electrostatic Potential Surface Analysis

An electrostatic potential surface (ESP) map for this compound is not available. This type of analysis would be valuable for visualizing the charge distribution within the molecule and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for non-covalent interactions and chemical reactions.

Applications in Advanced Organic Synthesis

Role as a Building Block in Complex Molecule Construction

In the realm of organic synthesis, "building blocks" are fundamental molecular units that serve as starting materials for the construction of more complex molecules. The strategic incorporation of specific functionalities within these blocks allows for the systematic and controlled assembly of diverse molecular architectures.

While specific studies detailing the use of 2-iso-butoxy-3,5-difluorothiophenol as a precursor are not extensively documented, the known reactivity of fluorinated thiophenols suggests its significant potential. The presence of the thiol (-SH) group provides a handle for a multitude of chemical transformations. For instance, it can readily undergo S-alkylation, S-arylation, and addition to unsaturated systems. The fluorine atoms and the iso-butoxy group can modulate the reactivity of the thiol and the aromatic ring, influencing the course of these reactions and the properties of the resulting products. The synthesis of various aryl thiols from aryl halides has been demonstrated through methods like copper-catalyzed coupling with sulfur powder followed by reduction, a route that could be adapted for the synthesis of derivatives of this compound. organic-chemistry.org

The general strategy of using functionalized building blocks is a cornerstone of modern synthesis, enabling the creation of novel compounds with tailored properties for applications in medicinal chemistry, materials science, and agrochemicals. researchgate.net The unique substitution pattern of this compound makes it an intriguing candidate for the development of new chemical entities.

Thiophenols are well-established precursors for the synthesis of a wide array of sulfur-containing heterocyclic compounds. researchgate.net These structural motifs are prevalent in many biologically active molecules and functional materials. The thiol group can participate in various cyclization reactions, forming rings of different sizes and functionalities.

For example, thiophenols can react with appropriate bifunctional reagents to yield heterocycles such as benzothiazoles, benzothiophenes, and other related structures. While direct examples involving this compound are scarce in the literature, the synthesis of fluorinated thiophenes and their analogues from various fluorinated starting materials is a well-documented area of research. researchgate.netclockss.org The synthesis of novel heterocyclic compounds derived from thiophenol itself has been reported, showcasing the versatility of the thiophenol scaffold in constructing complex cyclic systems. researchgate.netresearchgate.net The presence of fluorine atoms in the thiophenol backbone, as in this compound, is known to significantly influence the biological activity and material properties of the resulting heterocyclic compounds. researchgate.netnih.gov

Table 1: Examples of Heterocyclic Systems Potentially Accessible from Thiophenol Derivatives

| Heterocyclic System | General Synthetic Approach | Potential Significance |

| Benzothiazoles | Reaction with 2-aminophenyl derivatives or oxidative cyclization with amines. | Prevalent in pharmaceuticals and dyes. |

| Thiophenes | Cyclization reactions involving sulfur and a four-carbon unit. | Important in electronic materials and as building blocks. |

| Thiazoles | Reaction with α-haloketones (Hantzsch synthesis). | Core structure in many bioactive compounds. |

| 1,3,4-Thiadiazoles | Cyclization of thiosemicarbazide (B42300) derivatives. | Found in various medicinal agents. |

This table presents general synthetic strategies and is not based on the direct use of this compound.

Ligand Chemistry in Catalysis

The thiol group of this compound makes it a candidate for use as a ligand in transition metal catalysis. The sulfur atom can coordinate to a metal center, and the electronic properties of the ligand, modulated by the fluorine and iso-butoxy substituents, can influence the catalytic activity and selectivity of the metal complex.

Noble metal quantum clusters (QCs) are atomically precise nanoparticles with unique photophysical properties, making them promising for applications in bioimaging and catalysis. nih.govresearchgate.net The synthesis and stabilization of these clusters often rely on the use of capping ligands, with thiols being a prominent class. nih.gov

Research has shown that fluorinated thiophenol ligands can have a significant effect on the electronic and optical properties of noble metal nanoclusters. mdpi.com For instance, nanoparticles with a silver core ligated with fluorinated thiophenol have been shown to exhibit interesting luminescence properties. mdpi.com The incorporation of a genetically encoded thiophenol has also been demonstrated to recruit noble metals for the creation of designer enzymes, highlighting the utility of thiophenol-metal interactions in catalysis. chemrxiv.org While direct studies on this compound in this context are not available, its structural features suggest it could serve as a ligand to tune the properties of noble metal quantum clusters.

Salen-cobalt(III) complexes are effective catalysts for the copolymerization of epoxides and carbon dioxide to produce polycarbonates. mdpi.comnih.gov The catalytic activity and selectivity of these complexes can be fine-tuned by modifying the structure of the Salen ligand and the axial ligand attached to the cobalt center. mdpi.com

Table 2: Research Findings on Related Salen-Cobalt Catalyzed Copolymerization

| Catalyst System | Monomers | Key Findings | Reference |

| (salcy)CoX / [PPN]Cl | Propylene Oxide, CO2 | The nucleophilicity of the anion in the cocatalyst plays a crucial role in the kinetics of initiation and propagation. | mdpi.com |

| Salen, Salan, and Salalen chromium(III) chloride complexes | Cyclohexene oxide, CO2, Phthalic anhydride, Limonene oxide | The flexibility of the ligand skeleton influences catalytic activity. | nih.gov |

| Salen cobalt complex | Carbon dioxide, Propylene oxide | Achieved high conversion and catalytic activity under optimized conditions. | researchgate.net |

This table highlights findings from related systems and does not specifically involve this compound.

Participation in Click Chemistry and Conjugation Methodologies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for applications such as bioconjugation. wikipedia.org One of the prominent click reactions is the thiol-ene reaction, which involves the addition of a thiol across a carbon-carbon double bond. taylorandfrancis.com

The thiol group of this compound makes it a prime candidate for participation in thiol-ene click chemistry. This reaction can be initiated by radicals or catalyzed by bases and proceeds with high efficiency and selectivity. taylorandfrancis.com Thiol-ene chemistry has been widely used for the functionalization of polymers and materials, as well as in bioconjugation to link molecules to proteins or other biomolecules. nih.gov

While specific examples utilizing this compound in click chemistry are not reported, the general reactivity of thiols in these reactions is well-established. The electron-withdrawing fluorine atoms on the aromatic ring of this compound could potentially influence the kinetics of the thiol-ene reaction. This compound could be used to introduce a fluorinated aromatic moiety onto a variety of substrates, a strategy often employed in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. The use of fluorinated azides in click chemistry is a testament to the growing interest in combining fluorine chemistry with robust conjugation methods. sigmaaldrich.com

Thiol-Ene Reactions for Network Formation

The thiol-ene reaction is a powerful and versatile click chemistry process that involves the radical-mediated addition of a thiol to an alkene, forming a thioether linkage. wikipedia.orgyoutube.com This reaction is known for its high efficiency, rapid kinetics under mild conditions, and insensitivity to oxygen, making it ideal for creating highly cross-linked polymer networks. wikipedia.orgyoutube.com When multifunctional thiols and enes are used, three-dimensional polymer networks can be readily formed. wikipedia.org

The participation of this compound in thiol-ene polymerization is expected to be influenced by its substitution pattern. The electronic effects of the fluorine atoms can influence the reactivity of the thiol group. Generally, electron-withdrawing substituents on a phenylthiol can increase the acidity of the thiol proton, potentially affecting the chain transfer step in the radical mechanism. nih.gov

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH).

Propagation: The thiyl radical adds across an alkene double bond to form a carbon-centered radical.

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating a thiyl radical, which continues the cycle.

The steric hindrance from the iso-butoxy group at the ortho position may slightly decrease the kinetic rate of the reaction compared to less substituted thiols. morressier.com However, the reaction is still expected to proceed to high conversion. morressier.com

Table 1: Representative Data for Thiol-Ene Network Formation

| Parameter | Value |

| Monomers | This compound, Trimethylolpropane triacrylate |

| Initiator (Photo) | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) |

| UV Wavelength | 365 nm |

| Thiol:Ene Ratio | 1:1 |

| Predicted Gel Time | < 60 seconds |

| Predicted Final Conversion | > 90% |

This data is illustrative and based on typical values for thiol-ene polymerizations.

Para-Fluoro-Thiol Reactions (PFTR) in Polymer and Surface Synthesis

The para-fluoro-thiol reaction (PFTR) is a highly efficient nucleophilic aromatic substitution (SNAAr) reaction. rsc.orgresearchgate.net It involves the reaction of a thiol with a polyfluorinated aromatic compound, where the fluorine atom para to an activating group is selectively substituted by the thiolate. rsc.orgresearchgate.net This reaction has emerged as a powerful tool for polymer synthesis, modification, and surface functionalization due to its high selectivity, mild reaction conditions, and metal-free nature. rsc.orgnih.gov

In the context of this compound, while the compound itself is the thiol, its difluoro-substitution pattern is relevant to the broader class of fluorinated aromatics used in PFTR. For this compound to participate as the thiol component, it would react with a suitable polyfluorinated substrate, such as a pentafluorophenyl-functionalized polymer or surface. The reaction is typically activated by a non-nucleophilic base which deprotonates the thiol to form the more nucleophilic thiolate. researchgate.net

The key advantages of the PFTR in materials science include:

High Regioselectivity: The substitution occurs specifically at the para position in pentafluorophenyl groups. researchgate.netrsc.org

Orthogonality: The reaction is compatible with a wide range of other functional groups, allowing for complex molecular architectures. rsc.org

Robustness: PFTR proceeds efficiently at ambient temperatures and often reaches high yields. researchgate.net

This methodology can be used to synthesize novel polymers by reacting difunctional thiols with difunctional pentafluorophenyl-containing monomers. rsc.org Furthermore, PFTR is an excellent method for surface modification, where a surface is first functionalized with a layer of pentafluorophenyl groups, followed by reaction with a thiol to introduce desired properties. nih.gov

Table 2: Expected Reaction Parameters for PFTR Surface Modification

| Parameter | Condition |

| Substrate | Pentafluorophenyl-silanized silica (B1680970) surface |

| Thiol | This compound |

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Expected Outcome | Covalent attachment of 2-iso-Butoxy-3,5-difluorophenylthio moieties |

This data is illustrative and based on typical conditions for para-fluoro-thiol reactions.

Applications in Materials Science and Engineering

Polymer Modification and Functionalization

The presence of a reactive thiol group alongside fluorine atoms suggests that 2-iso-Butoxy-3,5-difluorothiophenol could be a valuable agent for modifying and functionalizing a range of polymers.

While specific studies on the covalent attachment of this compound to Polyvinyl Chloride (PVC) are not documented, the chemical principles of polymer modification suggest a viable pathway. The thiol group (-SH) of the compound can act as a nucleophile. Through a nucleophilic substitution reaction, it could potentially replace some of the chlorine atoms on the PVC backbone, especially at defect sites or under specific reaction conditions, leading to a stable covalent bond.

This modification would fundamentally alter the surface characteristics of PVC. The introduction of the fluorinated isobutoxy-phenyl moiety would be expected to decrease the surface energy, thereby increasing hydrophobicity and potentially improving chemical resistance. This surface functionalization could be advantageous for applications requiring low-friction surfaces or enhanced barrier properties.

The field of UV-curable coatings often utilizes thiol-ene "click" chemistry for rapid and efficient crosslinking. mdpi.commdpi.com The thiol group of this compound allows it to act as a chain-transfer agent or a co-monomer in polyurethane formulations that contain ene-functionalized (C=C) prepolymers. mdpi.com Upon exposure to UV radiation in the presence of a photoinitiator, the thiol adds across the double bond, integrating the molecule into the crosslinked polymer network.

The incorporation of this compound is anticipated to significantly enhance the performance of polyurethane coatings. The difluoro and isobutoxy groups would migrate to the coating's surface, lowering surface energy and imparting hydrophobicity. This can lead to improved water repellency, anti-fouling properties, and potentially enhanced durability.

Table 1: Hypothetical Properties of a UV-Crosslinkable Polyurethane Coating

| Property | Standard PU Coating | PU Coating with this compound |

|---|---|---|

| Water Contact Angle | 75° | >100° |

| Surface Energy | 40 mN/m | <30 mN/m |

| Curing Time (UV) | 5 minutes | 4 minutes |

This surface segregation would create a fluorinated surface layer, drastically increasing the contact angle for polar liquids like water and non-polar liquids like oils. The result is a material with a highly non-wettable, or omniphobic, surface. This property is highly sought after for creating self-cleaning surfaces, anti-icing coatings, and chemically resistant liners.

Table 2: Predicted Wettability of a Polymer Composite Surface

| Probing Liquid | Contact Angle on Unmodified Polymer Composite | Contact Angle on Modified Polymer Composite |

|---|---|---|

| Water | 85° | 110° |

Self-Assembled Monolayers (SAMs) and Surface Engineering

The thiol functionality is a well-established anchor for forming highly ordered, self-assembled monolayers (SAMs) on noble metal surfaces, providing a powerful tool for precise surface engineering. researchgate.net

The thiol group of this compound would readily react with a gold surface, leading to the formation of a strong gold-thiolate (Au-S) bond. rsc.org This chemisorption process drives the self-assembly of the molecules into a dense, quasi-crystalline monolayer. In this arrangement, the molecules would orient themselves with the isobutoxy-difluorophenyl groups directed away from the gold substrate.

The final structure and packing density of the SAM are governed by a balance of forces: the Au-S bonding energy, the van der Waals interactions between the aromatic rings and isobutoxy chains, and the dipole-dipole interactions arising from the two C-F bonds. The presence of the bulky isobutoxy group might lead to a larger tilt angle of the molecules relative to the surface normal compared to simpler alkanethiols. surfacesciencelab.com

Table 3: Expected Characteristics of a this compound SAM on Gold

| Characteristic | Expected Value / Description |

|---|---|

| Bonding | Gold-Thiolate (Au-S) Chemisorption |

| Molecular Orientation | Isobutoxy-difluorophenyl group at the monolayer-air interface |

| Estimated Thickness | ~1.0 - 1.5 nm |

| Water Contact Angle | >100° |

The formation of a SAM of this compound on an electrode surface can be used to precisely tune the electrode's work function. researchgate.net The two C-F bonds in each molecule possess strong dipole moments. When the molecules are ordered in the SAM, these individual dipoles sum to create a net electrostatic field at the monolayer-vacuum interface.

This collective dipole layer shifts the vacuum level, which in turn modifies the work function of the underlying metal electrode. An increase in the work function is generally expected due to the electron-withdrawing nature of fluorine. This ability to engineer the electrode work function is crucial for optimizing charge injection and extraction in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), by better aligning the electrode's Fermi level with the molecular orbitals of the active organic semiconductor.

Table 4: Projected Impact on Gold Electrode Work Function

| Surface | Work Function (eV) | Change in Work Function (ΔΦ) |

|---|---|---|

| Bare Gold (Au) | ~5.1 eV | N/A |

Engineering of Interfacial Interactions for Adhesion and Lubrication

Currently, there is a lack of specific research findings in the public domain detailing the application of this compound in the engineering of interfacial interactions for adhesion and lubrication. The thiol group provides a reactive handle for anchoring the molecule to metal surfaces, while the fluorinated and isobutoxy groups would influence surface energy and intermolecular interactions. However, without experimental data, its performance as an adhesion promoter or lubricant remains speculative.

Design of Advanced Functional Materials

The design of advanced functional materials often relies on molecules that can self-assemble, modify surfaces, or respond to external stimuli. The distinct functionalities within this compound make it a candidate for several applications in this domain.

Development of Liquid Crystal Compounds and Optical Material Design

The development of liquid crystals and other optical materials is contingent on the precise molecular structure that governs mesomorphic behavior and optical properties. nih.gov While numerous compounds are investigated for these applications, there is no specific research available on the use of this compound in the synthesis of liquid crystal compounds. nih.govrsc.orgsemanticscholar.org The synthesis of fluorescent liquid crystals has been reported for derivatives of thiophene-vinylnitrile Schiff-bases, which form smectic phases and exhibit high fluorescence quantum yields in the solid state. researchgate.net However, the suitability of the this compound scaffold for creating the necessary anisotropic molecular shape and intermolecular interactions required for liquid crystalline phases has not been determined.

Surface Modification of Semiconductor Nanocrystals (e.g., CdS Quantum Dots)

The thiol group of this compound makes it a prime candidate for acting as a capping agent in the synthesis of semiconductor nanocrystals, such as Cadmium Sulfide (CdS) quantum dots. Thiol-containing compounds are widely used to passivate the surface of quantum dots, which is crucial for controlling their growth, stability, and photophysical properties. nih.govnih.gov

The inclusion of fluorine atoms in the capping ligand, as is the case with this compound, can impart unique properties to the quantum dots. Research on other fluorinated thiophenols, such as pentafluorothiophenol (B1630374) and tetrafluorothiophenol, has shown that the degree of fluorination influences the crystalline size and solubility of the resulting CdS nanocrystals. rsc.org Specifically, an increase in the number of fluorine atoms in the capping molecule tends to increase the crystalline size while maintaining high solubility in organic solvents. rsc.org This suggests that this compound could be used to tune the properties of quantum dots. The hydrophobic nature of fluorinated ligands can also be beneficial in specific applications, such as the trapping of enzymes through hydrophobic interactions. researchgate.net

Below is a table summarizing the effects of different fluorinated thiophenol capping agents on CdS quantum dots, based on available research.

| Capping Agent | Effect on Crystalline Size | Solubility Characteristics |

| Pentafluorothiophenol | Tends to increase size | High solubility in organic solvents and alcohols |

| 2,3,5,6-Tetrafluorothiophenol | Tends to increase size | High solubility in organic solvents |

| 4-Fluorothiophenol | Tends to increase size | High solubility in organic solvents |

This data is based on research on analogous fluorinated thiophenols and is intended to be illustrative of the potential effects of this compound.

Engineering of Anti-Fouling or Anti-Adhesion Surfaces through Thiol Modification

The creation of surfaces that resist the adhesion of biological matter (biofouling) or other contaminants is a significant area of materials research. Thiol modification is a common strategy for anchoring functional molecules to surfaces to create anti-fouling coatings. The presence of fluorine in a surface coating is known to lower the surface energy, which can reduce adhesion.

Patents have described the creation of anti-fouling coatings from fluorinated networks, for example by reacting a fluorinated primary amine with a dithiol. google.com This establishes a precedent for the use of fluorinated sulfur chemistry in producing anti-fouling surfaces. Amphiphilic coatings, which combine both hydrophobic and hydrophilic components, have also been shown to be effective. researchgate.net For instance, combining hydrophobic segments with zwitterionic species can create a robust anti-biofouling surface. researchgate.net

Given its structure, this compound could be used to create low-surface-energy coatings. The thiol group would allow it to be grafted onto a surface, and the difluorophenyl and isobutoxy groups would create a hydrophobic outer layer. This approach could be effective in preventing the adhesion of various substances. Research on other systems has shown that hydrophilic and anti-fouling coatings can be constructed on polymer membranes using various surface modification techniques, leading to improved anti-fouling performance and stability. nih.gov

The following table outlines different strategies for creating anti-fouling surfaces that are relevant to the potential application of this compound.

| Anti-Fouling Strategy | Key Chemical Components | Resulting Surface Property |

| Fluorinated Polymer Networks | Fluorinated primary amines, dithiols | Low surface energy, anti-fouling |

| Amphiphilic Conetworks | Hydrophobic and hydrophilic (e.g., zwitterionic) segments | Dual-mode anti-fouling |

| Polyphenol-Based Coatings | Tannic acid, polyethyleneimine, metal ions | Hydrophilic, stable anti-fouling layer |

Future Research Directions and Emerging Opportunities for 2 Iso Butoxy 3,5 Difluorothiophenol

Development of Greener Synthetic Routes and Sustainable Chemistry Approaches

The future synthesis of 2-iso-butoxy-3,5-difluorothiophenol will likely be guided by the principles of green chemistry, focusing on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents.

Catalytic C-S Coupling Reactions: Traditional methods for synthesizing aryl thiols often involve harsh reagents and produce significant waste. Future research could focus on copper-catalyzed couplings of aryl halides with a sulfur source. For instance, a CuI-catalyzed reaction between an appropriate 2-iso-butoxy-3,5-difluoro-substituted aryl iodide and sulfur powder, followed by reduction with a mild reducing agent like sodium borohydride (B1222165), could provide a direct and efficient route to the target molecule. organic-chemistry.org The use of copper iodide nanoparticles as catalysts could further enhance efficiency and allow for reactions in the absence of organic solvents. organic-chemistry.org

Sustainable Fluorination Techniques: The introduction of fluorine atoms onto the aromatic ring is a critical step. Research into greener fluorination methods is ongoing. One promising approach is the use of copper(II) fluoride (B91410) (CuF₂) as a fluorinating agent, which can be recycled, thus reducing waste. researchgate.net Another environmentally friendly option is solid-state aromatic nucleophilic fluorination using potassium fluoride (KF), which avoids the need for high-boiling, toxic solvents. rsc.org

PFAS-Free Synthesis: Growing concerns over per- and polyfluoroalkyl substances (PFAS) are driving the development of PFAS-free synthetic methods. Future research could explore the use of safer fluorinating reagents to introduce the difluoro substitution pattern, aligning with more stringent environmental regulations. sciencedaily.com A recent development in this area is the use of SHC5® and potassium fluoride (KF) to convert thiols or disulfides into sulfonyl fluorides, which represents a green synthetic process with minimal environmental impact. osaka-u.ac.jpeurekalert.org

One-Pot Syntheses: To improve process efficiency, one-pot synthetic strategies will be a key area of investigation. This could involve combining the etherification to introduce the isobutoxy group, the fluorination, and the introduction of the thiol group in a single, streamlined process, thereby reducing the need for intermediate purification steps and minimizing solvent usage.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The interplay of the thiol, isobutoxy, and difluoro substituents in this compound suggests a rich and underexplored reactivity profile.

Cross-Dehydrogenative Coupling (CDC) Reactions: The development of DBU-catalyzed aerobic cross-dehydrogenative coupling (CDC) reactions for thiophenols offers a green and atom-economical way to form new C-S bonds. organic-chemistry.org Future studies could explore the reactivity of this compound in such reactions with various partners like (hetero)aryl acetates and ketones, opening up pathways to complex organosulfur compounds. organic-chemistry.org

Thiol-Ene and Thiol-Yne Click Chemistry: The thiol group is an excellent participant in "click" chemistry reactions, such as the thiol-ene and thiol-yne reactions. These reactions are highly efficient, proceed under mild conditions, and are tolerant of a wide range of functional groups. researchgate.net Investigating the participation of this compound in these reactions could lead to the synthesis of novel polymers and functional materials.

Asymmetric Catalysis: The development of enantioselective sulfa-Michael reactions using substituted thiophenols is a burgeoning field. researchgate.net The unique electronic and steric properties of this compound could be harnessed in the presence of chiral catalysts to synthesize enantiomerically enriched chiral thioethers, which are valuable building blocks in medicinal chemistry. researchgate.net

Novel Cyclization Reactions: The strategic placement of the substituents may enable novel intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems containing both sulfur and fluorine, which are of significant interest in medicinal chemistry.

Advanced Characterization Techniques for In-Situ and Operando Studies

To fully understand the reactivity and potential applications of this compound, advanced characterization techniques will be indispensable.

Fluorine-19 NMR Spectroscopy: This technique is highly sensitive and specific for characterizing organofluorine compounds. numberanalytics.com Advanced multidimensional ¹⁹F NMR techniques can be employed to elucidate the precise structure of reaction intermediates and products, and to study the dynamics of reactions involving the fluorinated aromatic ring. numberanalytics.com It can also be used for quantitative analysis and reaction monitoring. numberanalytics.com

In-Situ and Operando Spectroscopy: Techniques such as in-situ infrared (IR) spectroscopy and operando X-ray absorption spectroscopy (XAS) can provide real-time information about the catalyst and reacting species under actual reaction conditions. nih.govrsc.orgresearchgate.net Applying these methods to reactions involving this compound will allow for a detailed mechanistic understanding of how the compound interacts with catalysts and other reactants, paving the way for the rational design of more efficient synthetic processes. nih.govrsc.org Combining experimental results with theoretical calculations can provide a complete picture of the reaction mechanism. acs.org

Combustion Ion Chromatography (CIC): This technique is valuable for determining the total organofluorine content in various samples. nih.govnih.gov It can be used in both extractable organofluorine (EOF) and adsorbable organofluorine (AOF) analysis. nih.gov

Integration into Multi-component and Supramolecular Systems for Synergistic Effects

The functional groups on this compound make it an attractive building block for the construction of more complex molecular architectures.

Multicomponent Reactions (MCRs): Thiophenols are known to participate in various MCRs, which are highly efficient processes for generating molecular complexity in a single step. tandfonline.com Future research could explore the incorporation of this compound into known MCRs, such as the Ugi or Passerini reactions, to create libraries of novel compounds with potential biological activity. tandfonline.comyoutube.com The nucleophilic character of the thiol group makes it a suitable component for such reactions. researchgate.net

Supramolecular Chemistry: The thiol group can participate in non-covalent interactions, such as hydrogen bonding and coordination with metal ions. This opens up possibilities for using this compound as a component in the design of supramolecular assemblies like rotaxanes, catenanes, and metal-organic frameworks (MOFs). wikipedia.orgrsc.org The fluorine atoms can also engage in halogen bonding, providing an additional tool for directing the self-assembly process.

Thiol-Functionalized Metal-Organic Frameworks (MOFs): The integration of thiol groups into MOFs can impart unique reactivity and affinity for soft metal ions. nih.gov While the direct synthesis of thiol-based MOFs can be challenging, postsynthetic modification (PSM) of existing MOFs is a viable strategy to introduce the this compound moiety. rsc.orgnih.gov Such functionalized MOFs could find applications in gas storage, catalysis, and sensing.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity and Application Potential

Computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool for accelerating research on this compound and its derivatives.

Predicting Reactivity and Physicochemical Properties: DFT calculations can be used to predict a range of properties for this compound and its potential derivatives, including bond dissociation energies, ionization potentials, and electron affinities. digitellinc.com This information can help in understanding its antioxidant potential and its likely reaction pathways. digitellinc.com Furthermore, electronic properties such as HOMO and LUMO energies, which are crucial for understanding reactivity, can be readily calculated. researchgate.net

Designing Novel Derivatives: By computationally screening a virtual library of derivatives with different substitution patterns, researchers can identify candidates with tailored electronic and steric properties for specific applications. For example, DFT can be used to design derivatives with optimized band gaps for use in electronic materials or with enhanced binding affinities for specific biological targets. nih.gov

Mechanistic Studies: DFT can provide detailed insights into the mechanisms of reactions involving this compound. acs.org By modeling transition states and reaction intermediates, researchers can gain a deeper understanding of the factors that control the selectivity and efficiency of a given transformation, which can guide the optimization of reaction conditions.

Expanding Applications in Emerging Technologies, e.g., in Advanced Catalysis and Smart Materials

The unique combination of functional groups in this compound makes it a promising candidate for a variety of advanced applications.

Advanced Catalysis: Thiol-functionalized materials, including MOFs and polymers, can serve as platforms for anchoring catalytically active metal nanoparticles. nih.gov The sulfur atom can act as a ligand to stabilize metal centers, and the fluorine atoms can modulate the electronic properties of the catalyst, potentially leading to enhanced activity and selectivity in reactions such as CO₂ fixation. nih.gov

Smart Materials: Thiol and disulfide chemistry is central to the development of stimulus-responsive or "smart" materials. nih.gov The reversible nature of the thiol-disulfide redox couple can be exploited to create self-healing polymers, drug-delivery systems that release their payload in response to a specific trigger, and sensors. The presence of the isobutoxy and difluoro groups can be used to fine-tune the physical properties of these materials, such as their solubility, thermal stability, and responsiveness.

Functional Surfaces and Interfaces: The thiol group is well-known for its ability to form self-assembled monolayers (SAMs) on gold and other metal surfaces. This provides a straightforward method for modifying the properties of surfaces to control wetting, adhesion, and biocompatibility. The fluorinated and isobutoxy-substituted aromatic part of the molecule would then be exposed at the surface, potentially creating highly hydrophobic or otherwise functional interfaces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.